molecular formula C9H7Cl2NO B1378305 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1423032-53-4

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1378305
M. Wt: 216.06 g/mol
InChI Key: SVKCLUNCNNDCLZ-UHFFFAOYSA-N
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Description

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H7Cl2NO . It is typically found in the form of a powder .


Molecular Structure Analysis

The molecular structure of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one consists of a tetrahydroquinoline core with two chlorine atoms attached at the 7 and 8 positions . The InChI code for this compound is 1S/C9H9Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 .


Physical And Chemical Properties Analysis

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one has a molecular weight of 216.06 . It is typically found in the form of a powder .

Scientific Research Applications

Inhibition of Phenylethanolamine N-Methyltransferase

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. This inhibition could have therapeutic utility, as demonstrated by Demarinis et al. (1981) in their study, which showed that bridged bis[tetrahydroisoquinoline]s had potent inhibitory properties (Demarinis et al., 1981).

Role in Asymmetric Transfer Hydrogenation

Wang et al. (2009) highlighted the significance of 1,2,3,4-tetrahydroquinolines in natural products and pharmaceutical synthesis. They are crucial in the synthesis of optically pure tetrahydroquinolines, which are found in various bioactive alkaloids and antibiotics (Wang et al., 2009).

Antagonism at the Glycine Site of the NMDA Receptor

Leeson et al. (1992) synthesized trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, evolved from 5,7-dichlorokynurenic acid, as antagonists at the glycine site on the NMDA receptor. These compounds showed nanomolar affinity and are among the most potent NMDA antagonists discovered (Leeson et al., 1992).

Aromatization by Rat Liver Microsomes

Fong and Hwang (1984) studied the aromatization of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline by rat liver microsomes, suggesting its involvement in oxidative reactions and metabolism pathways (Fong & Hwang, 1984).

Species Difference in Metabolism

Hwang et al. (1981) explored the metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in rats and dogs, noting significant differences in metabolic pathways between these species (Hwang et al., 1981).

Inhibition of Monoamine Oxidase

Fuller and Hemrick-Luecke (1983) provided evidence for the inhibition of monoamine oxidase (MAO) in rat brains by 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, which affected brain concentrations of biogenic amines and metabolites (Fuller & Hemrick-Luecke, 1983).

properties

IUPAC Name

7,8-dichloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1,3H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKCLUNCNNDCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255883
Record name 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one

CAS RN

1423032-53-4
Record name 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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